8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile
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Overview
Description
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 5th position. This compound is part of the broader class of imidazo[1,2-A]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile typically involves the cyclization of 2-aminopyridine with appropriate brominated ketones. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization and bromination reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like TBHP or other peroxides can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology and Medicine: Imidazo[1,2-A]pyridine derivatives have shown significant activity against various diseases, including tuberculosis (TB).
Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-TB activity, the compound may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- 8-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
- 3-Bromoimidazo[1,2-A]pyridine
Comparison: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H |
InChI Key |
KYFTYEFXZHRLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)C#N |
Origin of Product |
United States |
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